N-cyclopentyl-2-fluoro-4-nitrobenzamide
Overview
Description
“N-cyclopentyl-2-fluoro-4-nitrobenzamide” is a chemical compound with the CAS Number: 1379168-33-8 . It has a molecular weight of 252.25 and its IUPAC name is N-cyclopentyl-2-fluoro-4-nitrobenzamide .
Molecular Structure Analysis
The InChI code for “N-cyclopentyl-2-fluoro-4-nitrobenzamide” is1S/C12H13FN2O3/c13-11-7-9 (15 (17)18)5-6-10 (11)12 (16)14-8-3-1-2-4-8/h5-8H,1-4H2, (H,14,16)
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Anticonvulsant and Enzyme Inhibitory Properties
N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been studied for their potential anticonvulsant activity. A series of such compounds were evaluated for their ability to potentiate pentobarbital-induced hypnosis and inhibit in vitro respiratory activity during oxidation of pyruvic acid and monoamine oxidase activity of rat brain homogenates. However, these studies did not establish clear structural relationships between the CNS depressant and enzyme inhibitory properties of these substituted nitrobenzamides (Pandey et al., 1981).
Synthesis and Characterization
The synthesis and characterization of N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been an area of interest. For instance, a convenient synthesis of 2-Fluoro-4-nitrobenzoic acid and its conversion to N-methyl-2-fluoro-4-nitrobenzamide was reported, demonstrating the compound's potential in further chemical transformations (Xu et al., 2013).
Antibacterial Activity
Nickel and copper complexes of N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives were synthesized and characterized for their antibacterial activities. These complexes showed greater antibacterial efficacy compared to their ligand precursors (Saeed et al., 2010).
Biomedical Applications
The biomedical applications of N-cyclopentyl-2-fluoro-4-nitrobenzamide and its derivatives have been explored. For example, derivatives have been investigated for their role in developing antiarrhythmic drugs, demonstrating the potential of these compounds in pharmaceutical development (Skachilova et al., 2019).
Bioactivation and DNA Interaction
Studies on the bioactivation of certain nitrobenzamide derivatives and their interaction with DNA have been conducted, revealing the mechanisms through which these compounds exhibit cytotoxicity and potential for cancer treatment (Knox et al., 1991).
Catalyst in Chemical Reactions
N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been used as catalysts in various chemical reactions. For instance, cyclometalated complexes of these compounds have been synthesized and applied in C–H bond functionalization reactions, showing their utility in organic synthesis (Zhou et al., 2018).
properties
IUPAC Name |
N-cyclopentyl-2-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQMOLVQNWPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-fluoro-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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